1-Propylamino-2-butanol: Physicochemical Properties, Stability, and Analytical Characterization
1-Propylamino-2-butanol: Physicochemical Properties, Stability, and Analytical Characterization
Executive Summary
In the landscape of pharmaceutical development and specialty chemical synthesis, β-amino alcohols represent a critical structural motif. 1-Propylamino-2-butanol (CAS: 90434-38-1), characterized by its adjacent secondary amine and secondary alcohol functional groups, serves as a versatile building block and a model compound for understanding the behavior of aliphatic amino alcohols.
This whitepaper synthesizes the core physicochemical properties of 1-propylamino-2-butanol and provides field-proven, self-validating experimental protocols for evaluating its chemical stability. By understanding the causal relationships between its molecular architecture and its degradation pathways, researchers can optimize formulation strategies, storage conditions, and analytical workflows.
Molecular Architecture & Physicochemical Profile
The chemical behavior of 1-propylamino-2-butanol is dictated by the bifunctional nature of its backbone. The propyl chain imparts a degree of lipophilicity, while the secondary amine and hydroxyl groups act as potent hydrogen bond donors and acceptors. This dual nature allows for intramolecular hydrogen bonding, which directly influences its apparent solubility, basicity, and partition coefficient.
Summary of Physicochemical Properties
The following table summarizes the computed and experimentally extrapolated properties of the compound, which are essential for predicting its pharmacokinetic behavior and formulation compatibility [1].
| Property | Value | Mechanistic Implication |
| IUPAC Name | 1-(propylamino)butan-2-ol | Defines the β-amino alcohol structural class. |
| Molecular Weight | 131.22 g/mol | Small molecule; highly permeable through biological membranes. |
| XLogP3 | 1.0 | Moderately lipophilic; balances aqueous solubility with lipid permeability. |
| Topological Polar Surface Area (TPSA) | 32.3 Ų | Excellent metric for predicting high oral bioavailability and BBB penetration. |
| Hydrogen Bond Donors | 2 | Facilitates strong interactions with aqueous solvents and target receptors. |
| Hydrogen Bond Acceptors | 2 | Contributes to the molecule's hydration shell in physiological pH. |
Data synthesized from PubChem CID 54214446 [1].
Chemical Stability & Degradation Pathways
The stability of aliphatic β-amino alcohols is primarily compromised by oxidative and thermal stress. The proximity of the electron-rich nitrogen to the secondary alcohol creates specific vulnerabilities [2].
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Oxidative Degradation: The secondary amine is highly susceptible to oxidation, rapidly forming N-oxide derivatives when exposed to peroxides or ambient oxygen over prolonged periods. The secondary alcohol can also be oxidized to a ketone (1-propylamino-2-butanone), though this requires stronger oxidizing agents and is kinetically slower than amine oxidation [3].
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Thermal & Radical Scission: At elevated temperatures (>80°C), especially in the presence of trace transition metals or oxygen, the carbon-carbon bond between the amine and alcohol carbons can undergo homolytic cleavage, resulting in chain scission products.
Figure 1: Primary degradation pathways of 1-propylamino-2-butanol under oxidative and thermal stress.
Experimental Protocols: Self-Validating Systems
To accurately profile the stability and properties of 1-propylamino-2-butanol, experimental designs must be self-validating. This means incorporating internal controls, quenching mechanisms, and mass-balance checks to ensure that the observed data is an artifact-free representation of the molecule's true behavior.
Protocol 1: Forced Degradation & Stability-Indicating Assay
This protocol utilizes orthogonal detection (HPLC-UV coupled with Mass Spectrometry) to ensure all degradants are captured.
Step-by-Step Methodology:
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Sample Preparation: Dissolve the API at 1.0 mg/mL in a 10% Methanol/Water diluent.
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Causality: The co-solvent ensures complete dissolution of both the polar parent compound and any potentially lipophilic degradants, preventing skewed mass balance during analysis.
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Oxidative Stress Application: Add 3% H2O2 to the sample vial and incubate at 40°C for 24 hours.
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Causality: β-amino alcohols are highly susceptible to N-oxidation [2]. The 3% concentration provides sufficient oxidative stress to generate primary degradants without causing complete, non-specific mineralization of the molecule.
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Quenching: Neutralize the oxidative reaction by adding an equimolar amount of sodium bisulfite.
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Causality: Quenching halts the oxidation at a specific kinetic time point. Without this step, the compound would continue to degrade inside the autosampler, or worse, degrade on the HPLC column, leading to irreproducible ghost peaks.
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Analysis: Inject onto a C18 column using a gradient of 5% to 95% Acetonitrile (with 0.1% TFA).
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Causality: The gradient ensures that both the highly polar N-oxide degradants (which elute early) and the parent compound are retained and resolved.
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System Validation: Calculate the mass balance. The sum of the peak areas (Parent + Degradants) must equal 98–102% of an unstressed control sample. A variance outside this range indicates that volatile degradants escaped or that a degradant lacks a UV chromophore, necessitating reliance on the MS Total Ion Chromatogram (TIC).
Figure 2: Self-validating experimental workflow for forced degradation and stability testing.
Protocol 2: Determination of pKa and LogP
Understanding the ionization state of the secondary amine is critical for formulation.
Step-by-Step Methodology:
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Potentiometric Titration (pKa): Dissolve the compound in CO2 -free water. Titrate with standardized 0.1M HCl.
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Causality: The basic secondary amine protonates to form a water-soluble ammonium salt. The inflection point of the titration curve mathematically yields the pKa (expected ~9.5–10.5).
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Shake-Flask Method (LogP/LogD): Partition the compound between 1-octanol and aqueous buffers at pH 7.4 and pH 12.0.
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Causality: At physiological pH (7.4), the amine is predominantly ionized, yielding the distribution coefficient (LogD). At pH 12.0 (well above the pKa), the amine is fully unionized, forcing the molecule into its most lipophilic state to yield the true partition coefficient (LogP).
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System Validation: Perform the shake-flask extraction in triplicate. The variance between replicates must be <5% to confirm that thermodynamic equilibrium was successfully reached between the aqueous and organic phases.
Handling, Storage, and Formulation Implications
Based on the physicochemical and degradation profiling, 1-propylamino-2-butanol requires specific handling to maintain its structural integrity:
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Storage: Must be stored in tightly sealed amber vials under an inert atmosphere (Argon or Nitrogen) to prevent ambient N-oxidation and photodegradation.
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Formulation: If formulated into an aqueous solution, the pH should be buffered slightly acidic (pH 5.0–6.5) to keep the amine protonated. The protonated ammonium state is significantly more resistant to oxidative attack than the free base form. Antioxidant excipients (e.g., ascorbic acid or EDTA to chelate trace metals) are highly recommended to extend shelf life.
References
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1-Propylamino-2-butanol | C7H17NO | CID 54214446. National Center for Biotechnology Information. PubChem Compound Database.[Link]
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Improved Oxidative Biostability of Porous Shape Memory Polymers by Substituting Triethanolamine for Glycerol. Weems A.C., Wacker K.T., Maitland D.J. Journal of Applied Polymer Science (2019). National Institutes of Health / PMC.[Link]
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Hexafluoroisopropanol as the Acid Component in the Passerini Reaction: One-Pot Access to β-Amino Alcohols. Organic Letters (2018). American Chemical Society (ACS) Publications.[Link]
